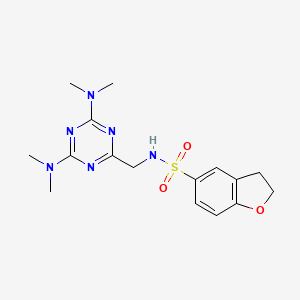

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

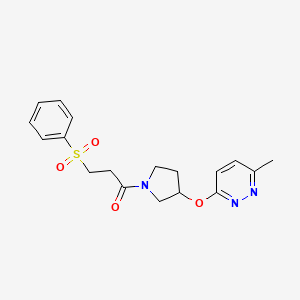

The compound contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a dihydrobenzofuran ring, which is a type of oxygen-containing heterocycle, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .Scientific Research Applications

Basis of Selectivity in Agriculture

- Triflusulfuron methyl, a compound structurally similar to the one , has been studied for its selective herbicidal activity in sugar beets (Beta vulgaris). It operates by inhibiting acetolactate synthase (ALS), crucial for branched-chain amino acid biosynthesis. The selectivity for sugar beets is attributed to rapid metabolism, involving glutathione's nucleophilic attack producing a specific metabolite, highlighting the role of the 2,6-disubstituted sulfonamide structure in plant tolerance and metabolism processes (Wittenbach et al., 1994).

Microbial and Rat Metabolites Identification

- Research on triflusulfuron methyl also revealed its rapid metabolism by Streptomyces griseolus and in rats, producing various metabolites through processes like N-dealkylation and ester hydrolysis. This study provides insight into the environmental and biological fate of such compounds, informing safety and efficacy assessments (Dietrich et al., 1995).

Chemical Structure Analysis

- A detailed analysis of triflusulfuron-methyl's molecular structure revealed features like a nearly planar dimethylaminotriazinyl-urea group and specific intramolecular interactions, contributing to understanding its physical and chemical properties. This information is vital for designing new compounds with desired biological activities (Mereiter, 2011).

Antimicrobial and Biofilm Inhibition

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacy and biofilm inhibition activities, highlighting the potential of structurally related compounds in developing new antimicrobial agents (Mekky & Sanad, 2020).

Corrosion Inhibition

- Benzothiazole derivatives have been synthesized and shown to effectively inhibit steel corrosion in acidic conditions. This research opens avenues for using sulfonamide compounds in materials science, particularly in protecting industrial metals from corrosion (Hu et al., 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3S/c1-21(2)15-18-14(19-16(20-15)22(3)4)10-17-26(23,24)12-5-6-13-11(9-12)7-8-25-13/h5-6,9,17H,7-8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXMVQBVBFHJET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2749538.png)

![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)

![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)

![6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749542.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)

![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)

![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)